3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid
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Overview
Description
3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid group, a chloropyridine ring, and a tert-butoxycarbonyl (BOC) protected methylamino group. These functional groups make it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
N-BOC Protection: The methylamino group is protected using di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine.
Chlorination: The pyridine ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Boronic Acid Formation: The boronic acid group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable base like potassium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 in the presence of a base like potassium phosphate.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products
Substitution Reactions: Various substituted pyridine derivatives.
Coupling Reactions: Biaryl or styrene derivatives.
Deprotection Reactions: Free amine derivatives.
Scientific Research Applications
3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing compounds for boron neutron capture therapy (BNCT) in cancer treatment.
Medicine: Investigated for its potential as a building block in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. In biological applications, the boronic acid group can interact with biomolecules, such as enzymes or receptors, through reversible covalent bonding, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(N-BOC-N-Methylamino)benzoic acid
- 2-(N-BOC-N-Methylamino)-3-picoline
- 4-(N-BOC-N-Methylamino)cyclohexanol
Uniqueness
3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid is unique due to the combination of its boronic acid group, chloropyridine ring, and BOC-protected methylamino group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its structural features also enable specific interactions with biological targets, enhancing its potential in medicinal chemistry and drug development.
Properties
IUPAC Name |
[6-chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O4/c1-11(2,3)19-10(16)15(4)8-5-7(12(17)18)6-14-9(8)13/h5-6,17-18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGXJGMRBZVSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)N(C)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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